5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide
Description
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide is a pyrrolidine derivative featuring a cyano group at position 5, three methyl groups at positions 1, 2, and 5, and a carboxamide substituent at position 2. The cyano group introduces electron-withdrawing properties, which may influence reactivity and solubility, while the methyl groups enhance lipophilicity and steric bulk.
Properties
IUPAC Name |
5-cyano-1,2,5-trimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8(6-10)4-5-9(2,7(11)13)12(8)3/h4-5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCYBZCNYMLAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C)(C)C(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 1,2,5-trimethylpyrrolidine with cyanoacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,2,5-trimethylpyrrolidine and cyanoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pyrrolidine ring provides a rigid scaffold that enhances binding specificity and affinity.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between the target compound and structurally related molecules from the evidence:
Key Observations :
- Core Heterocycles : The target’s pyrrolidine core offers a saturated five-membered ring, contrasting with pyrimidine (six-membered, aromatic) and triazole (five-membered, aromatic) cores in analogs. Saturation impacts conformational flexibility and binding interactions.
- Substituent Effects: The target’s methyl groups enhance lipophilicity compared to phenyl or anilino groups in analogs, which may improve membrane permeability. The cyano group in both the target and triazole analogs likely reduces basicity and increases electrophilicity.
- Functional Groups : Carboxamide groups (target and ) enable hydrogen bonding, critical for molecular recognition, while carboxylic acid groups () confer acidity and solubility.
Comparison :
- The target’s synthesis may resemble the multi-step approach in , but with distinct intermediates (e.g., cyano and methyl group installation).
- Cu-mediated annulation in highlights modern catalytic methods for cyano-substituted heterocycles, which could inspire analogous strategies for the target.
Physicochemical Properties
Biological Activity
5-Cyano-1,2,5-trimethylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its role in medicinal chemistry.
Chemical Structure and Properties
Chemical Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
IUPAC Name: this compound
The compound features a pyrrolidine ring substituted with a cyano group and a carboxamide, contributing to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. The compound's mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and cell death .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. Research suggests that it disrupts bacterial cell membranes, inhibiting cell growth and proliferation. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play crucial roles in cancer progression. This inhibition can alter signaling pathways related to cell growth and survival, further supporting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects involve:
- Apoptosis Induction: Activation of caspase cascades leading to programmed cell death.
- Membrane Disruption: Interaction with bacterial membranes causing permeability changes.
- Enzyme Binding: Competitive inhibition of key metabolic enzymes.
Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS) in treated cells .
Study 2: Antimicrobial Efficacy
A separate investigation published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study concluded that the compound could be developed into a novel antimicrobial agent due to its efficacy against resistant strains.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Anticancer | 15 | - |
| Compound A (similar structure) | Anticancer | 20 | - |
| Compound B (related pyrrolidine) | Antimicrobial | - | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
